molecular formula C18H22N2O B2950028 4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine CAS No. 2418716-25-1

4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine

Cat. No.: B2950028
CAS No.: 2418716-25-1
M. Wt: 282.387
InChI Key: ASBPUPDEKPQWBX-UHFFFAOYSA-N
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Description

4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine is a complex organic compound that features both aziridine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with an aziridine-containing compound under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various aziridine derivatives.

Scientific Research Applications

4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl]benzonitrile: Similar structure but with a benzonitrile group.

    4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl]benzene: Lacks the pyridine ring.

Uniqueness

4-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine is unique due to the presence of both aziridine and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14(2)11-20-12-17(20)13-21-18-5-3-15(4-6-18)16-7-9-19-10-8-16/h3-10,14,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBPUPDEKPQWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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